molecular formula C19H14N2O B15217864 4-(Acridin-9-yloxy)aniline CAS No. 2148-15-4

4-(Acridin-9-yloxy)aniline

Cat. No.: B15217864
CAS No.: 2148-15-4
M. Wt: 286.3 g/mol
InChI Key: KQCMXEANQIMOOR-UHFFFAOYSA-N
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Description

4-(Acridin-9-yloxy)aniline (CAS 2148-15-4) is an aromatic amine derivative with a molecular formula of C₁₉H₁₄N₂O and a molecular weight of 286.33 g/mol . The compound features an acridine core linked via an oxygen atom to a para-substituted aniline group. Acridine derivatives are widely studied for their photophysical properties, intercalation capabilities with DNA, and applications in medicinal chemistry (e.g., anticancer and antimicrobial agents).

Properties

CAS No.

2148-15-4

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

4-acridin-9-yloxyaniline

InChI

InChI=1S/C19H14N2O/c20-13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H,20H2

InChI Key

KQCMXEANQIMOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)OC4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acridin-9-yloxy)aniline typically involves the reaction of acridine with aniline in the presence of a suitable catalyst. One common method is the Ullmann condensation, where 2,4-dichlorobenzoic acid reacts with 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity. The use of eco-friendly solvents and recyclable catalysts is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Acridin-9-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

4-(Acridin-9-yloxy)aniline has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-(Acridin-9-yloxy)aniline involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This leads to the inhibition of DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of 4-(Acridin-9-yloxy)aniline with structurally related acridine-aniline hybrids:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Functional Implications
This compound 2148-15-4 C₁₉H₁₄N₂O 286.33 Acridine linked to aniline via an oxygen atom. Enhanced polarity due to the ether linkage; potential for hydrogen bonding via -NH₂ group.
4-(9,10-Dihydroacridin-9-yl)aniline 57041-50-6 C₁₉H₁₆N₂ 272.34 Dihydroacridine fused to aniline. Reduced conjugation due to saturated acridine ring; altered electronic properties.
4-[(E)-2-Acridin-9-ylethenyl]aniline 23045-49-0 C₂₁H₁₆N₂ 296.37 Ethylene bridge between acridine and aniline. Extended π-conjugation; potential for fluorescence applications.
4-(9-Chloro-10-phenyl-9,10-dihydro-9-acridinyl)-N,N-diethylaniline 77769-31-4 C₂₉H₂₆ClN₂ 437.98 Chloro and phenyl substituents on acridine; N,N-diethylaniline. Increased lipophilicity; steric hindrance may reduce DNA intercalation efficiency.
5-Acridin-9-ylmethylidene-3-amino-2-thioxo-thiazolidin-4-one N/A C₁₈H₁₂N₄OS₂ 372.44 Thiazolidinone ring fused to acridine. Enhanced bioactivity (e.g., antimicrobial properties) due to sulfur-containing heterocycle.

Key Research Findings

Electronic Properties :

  • The ether linkage in this compound introduces moderate polarity compared to the fully conjugated 4-[(E)-2-Acridin-9-ylethenyl]aniline , which exhibits stronger fluorescence due to extended π-systems .
  • Saturation in 4-(9,10-Dihydroacridin-9-yl)aniline reduces electron delocalization, lowering its redox activity compared to the parent compound .

Biological Activity: 4-(9-Chloro-10-phenyl-9,10-dihydro-9-acridinyl)-N,N-diethylaniline demonstrates higher cytotoxicity in cancer cell lines (e.g., IC₅₀ = 1.2 μM in HeLa cells) compared to this compound, likely due to chloro and phenyl substituents enhancing DNA intercalation . Thiazolidinone derivatives (e.g., 5-acridin-9-ylmethylidene-3-amino-2-thioxo-thiazolidin-4-one) show superior antimicrobial activity (MIC = 8 μg/mL against S. aureus) owing to sulfur-mediated membrane disruption .

Synthetic Accessibility: this compound is synthesized via nucleophilic aromatic substitution, similar to methods used for N-(3,5-Dimethoxyphenyl) Acridin-9-Amine, involving potassium carbonate in ethanol . In contrast, 4-[(E)-2-Acridin-9-ylethenyl]aniline requires palladium-catalyzed cross-coupling, increasing synthetic complexity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Acridin-9-yloxy)aniline, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where 9-hydroxyacridine reacts with 4-nitroaniline under basic conditions. Key parameters include temperature (80–120°C), solvent choice (DMSO or DMF), and catalysts (e.g., K₂CO₃). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield optimization may involve adjusting stoichiometry (1:1.2 molar ratio of acridine to aniline derivatives) and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the presence of the acridine ring (δ 7.5–9.0 ppm for aromatic protons) and the aniline moiety (δ 6.5–7.2 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 313.12).
  • UV-Vis : Absorbance maxima (~350–400 nm) indicate π→π* transitions in the acridine system.
  • X-ray Crystallography : Resolves crystal packing and confirms the planar acridine-aniline linkage .

Q. How does the electron-donating acridin-9-yloxy group influence the compound’s reactivity in substitution reactions?

  • Methodology : The electron-rich acridin-9-yloxy group activates the para position of the aniline ring toward electrophilic substitution. For example, nitration (HNO₃/H₂SO₄) predominantly yields 3-nitro derivatives. Reactivity studies under varying pH (acidic vs. basic) and temperature (0–60°C) can map regioselectivity trends. Computational tools (DFT) predict charge distribution and transition states .

Advanced Research Questions

Q. How can this compound serve as a precursor for designing DNA-intercalating agents, and what experimental models validate its efficacy?

  • Methodology :

  • Synthesis of Derivatives : Introduce planar substituents (e.g., methyl or halogens) to enhance intercalation.
  • DNA Binding Assays : Use UV-Vis titration (hypochromicity) and fluorescence quenching to measure binding constants (Kₐ ~10⁵ M⁻¹).
  • Biological Testing : In vitro cytotoxicity assays (e.g., MTT on HeLa cells) and DNA damage markers (Comet assay) evaluate antitumor potential. Compare results with known intercalators like doxorubicin .

Q. What strategies resolve contradictions in reported fluorescence quantum yields of acridine-aniline derivatives?

  • Methodology :

  • Solvent Effects : Measure fluorescence in solvents of varying polarity (e.g., toluene vs. ethanol).
  • Concentration Dependence : Avoid aggregation-induced quenching by testing dilute solutions (10⁻⁶–10⁻⁴ M).
  • Standardization : Use reference fluorophores (e.g., quinine sulfate) for calibration. Conflicting data may arise from impurities; HPLC purity checks (>98%) are critical .

Q. How do steric and electronic modifications of the acridine ring impact the compound’s photostability and applications in optoelectronic materials?

  • Methodology :

  • Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃).
  • Photodegradation Studies : Expose compounds to UV light (254 nm) and monitor decay via HPLC.
  • Device Fabrication : Incorporate derivatives into organic LEDs (OLEDs) and measure efficiency (cd/A) and lifetime (T₉₀). Compare with unmodified acridine analogs .

Q. What mechanistic insights explain the compound’s dual role as a catalyst and inhibitor in oxidative reactions?

  • Methodology :

  • Kinetic Studies : Track reaction rates (e.g., H₂O₂-mediated oxidation) using stopped-flow spectroscopy.
  • Radical Trapping : Use EPR with spin traps (e.g., DMPO) to detect reactive oxygen species (ROS).
  • Computational Modeling : Map energy barriers for electron transfer (Marcus theory) and identify redox-active sites .

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